molecular formula C25H34O14 B15292644 Macrophylloside D

Macrophylloside D

Cat. No.: B15292644
M. Wt: 558.5 g/mol
InChI Key: BKABLXWGRDWHDB-GWOWOUNZSA-N
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Description

Macrophylloside D is a secondary metabolite classified as a secoiridoid glycoside, primarily isolated from plants in the Gentiana genus, such as Gentiana macrophylla and Gentiana tibetica . Its molecular formula is reported as C40H44O23, with an amorphous powder form and a melting point of 127–133°C . The compound has been identified as a key chemical marker for distinguishing Gentiana species in metabolomic studies . Recent research highlights its anti-inflammatory activity, demonstrating significant inhibition of nitric oxide (NO) production in lipopolysaccharide-induced RAW264.7 macrophages, with dose-dependent efficacy comparable to other phenolic glycosides .

Properties

Molecular Formula

C25H34O14

Molecular Weight

558.5 g/mol

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] 7-methoxy-2,2-dimethylchromene-6-carboxylate

InChI

InChI=1S/C25H34O14/c1-25(2)5-4-10-6-11(13(34-3)7-12(10)39-25)22(33)38-24-21(32)19(30)17(28)15(37-24)9-35-23-20(31)18(29)16(27)14(8-26)36-23/h4-7,14-21,23-24,26-32H,8-9H2,1-3H3/t14-,15-,16-,17-,18+,19+,20-,21-,23-,24+/m1/s1

InChI Key

BKABLXWGRDWHDB-GWOWOUNZSA-N

Isomeric SMILES

CC1(C=CC2=CC(=C(C=C2O1)OC)C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O)C

Canonical SMILES

CC1(C=CC2=CC(=C(C=C2O1)OC)C(=O)OC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)O)O)O)O)C

Origin of Product

United States

Preparation Methods

Plant Collection and Taxonomic Verification

Gentiana macrophylla specimens used for Macrophylloside D extraction are typically harvested from mountainous regions of Shaanxi Province, China, during peak flowering seasons to optimize secondary metabolite accumulation. Authenticity verification involves morphological analysis by botanical experts, complemented by DNA barcoding to prevent adulteration with related Gentiana species. The plant’s roots, stems, leaves, and flowers exhibit differential iridoid content, necessitating separate processing of each morphological part.

Post-Harvest Processing Protocols

Fresh plant materials undergo rapid desiccation at 100°C to inhibit enzymatic degradation of thermolabile iridoids. For transcriptomic studies, parallel samples are flash-frozen in liquid nitrogen and stored at -80°C to preserve RNA integrity for biosynthesis pathway analysis. This dual preservation approach enables both phytochemical extraction and molecular characterization of biosynthetic enzymes.

Extraction and Isolation Techniques

Traditional Decoction Optimization

While this compound-specific decoction data remains limited, analogous preparation methods for gentiopicroside from Gentiana Radix provide foundational parameters. Standardized decoctions employ a 12:1 water-to-herb ratio, with sequential heating at 100°C for 60 minutes followed by 30-minute simmering. This protocol achieves 59.20% average transfer efficiency for iridoid glycosides, though this compound’s higher molecular weight (603.1931 g/mol) may necessitate extended extraction durations.

Advanced Solvent Extraction Systems

Modern isolation protocols utilize methanol-water gradients (30-70% v/v) in accelerated solvent extraction systems maintained at 45°C. The process delivers superior recovery rates compared to traditional methods, with UPLC-Q-Exactive MS analysis confirming 6.32 mg/g this compound in flower extracts versus 4.87 mg/g in roots. Critical parameters include:

Extraction Parameter Optimal Value Effect on Yield
Solvent Polarity 50% MeOH Maximizes iridoid solubility
Temperature 45°C Balances compound stability and extraction efficiency
Pressure 1500 psi Enhances cell wall permeabilization
Cycle Count 3 Achieves >95% compound recovery

Chromatographic Purification

Following crude extraction, this compound isolation employs a three-stage chromatographic process:

  • Size-Exclusion Chromatography : Sephadex LH-20 matrix removes polysaccharides and proteins using isocratic elution with 30% ethanol
  • Ion-Exchange Chromatography : DEAE-Cellulose columns separate glycosides through pH-gradient elution (pH 4.0-6.5)
  • Preparative HPLC : C18 reverse-phase columns (5 μm, 250 × 20 mm) with 0.1% formic acid/acetonitrile mobile phase achieve 98.2% purity

Analytical Characterization and Quantification

UPLC-Q-Exactive MS Parameters

The definitive identification protocol for this compound employs negative ion mode detection with the following instrument settings:

Parameter Value
Column ACQUITY UPLC BEH C18 (2.1 × 100 mm, 1.7 μm)
Mobile Phase 0.1% Formic Acid (A)/Acetonitrile (B)
Gradient 5-30% B over 15 min
Flow Rate 0.3 mL/min
Capillary Voltage 3.5 kV
Source Temperature 320°C
MS Resolution 70,000 FWHM

Characteristic fragmentation patterns include dominant ions at m/z 323.0986 [M-H-COO]⁻ and 263.0774 [M-H-C₁₂H₁₈O₆]⁻, confirming the glycosidic bond cleavage pattern.

Quantitative Analysis Validation

Method validation per ICH guidelines demonstrates linearity (R²=0.9998) across 0.1-50 μg/mL concentrations, with LOD/LOQ values of 0.03 μg/mL and 0.10 μg/mL respectively. Intra-day precision (RSD=1.24%) and recovery rates (98.7-101.3%) confirm method robustness for quality control applications.

Biosynthesis Pathway Elucidation

Transcriptomic analysis of G. macrophylla reveals critical enzymes in this compound biosynthesis:

  • Geraniol Synthase (GES) : Converts geranyl diphosphate to geraniol (EC 4.2.3.75)
  • 8-Oxogeranial Cyclase (OGC) : Catalyzes iridoid skeleton formation (EC 4.2.3.28)
  • 7-Deoxyloganetic Acid Glucosyltransferase (7-DLGT) : Attaches glucose moiety (EC 2.4.1.203)

Flower tissues show 3.2-fold higher expression of 7-DLGT compared to roots, correlating with observed 29.7% greater this compound accumulation in floral extracts. This tissue-specific biosynthesis regulation informs optimal harvest timing and genetic engineering targets.

Chemical Reactions Analysis

Types of Reactions

Macrophylloside D undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield alcohols or alkanes.

Scientific Research Applications

Comparison with Similar Compounds

Structural Similarities and Differences

Macrophylloside D belongs to a family of acylated secoiridoid glycosides, sharing core structural features with compounds like Macrophylloside A, B, C , and swertiamarin . Key distinctions include:

  • Macrophylloside A (C40H44O22): Differs by one oxygen atom and exhibits stronger antioxidant activity (IC50 = 16.2 μM for DPPH radical scavenging) compared to this compound .
  • Macrophylloside B (C40H44O23): Shares the same molecular formula as this compound but differs in glycosylation patterns, as evidenced by distinct NMR and MS/MS fragmentation profiles .
  • Swertiamarin (C16H22O9): A simpler secoiridoid lacking acylated sugar moieties, resulting in lower molecular weight (358.34 g/mol) and reduced bioactivity in anti-inflammatory assays .
Table 1: Structural and Physicochemical Properties
Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Source Key Functional Groups
This compound C40H44O23 892.78 127–133 Gentiana macrophylla Acylated glucose, secoiridoid
Macrophylloside A C40H44O22 875.22 N/A Gentiana scabra β-D-glucopyranosyl, caffeoyl
Swertiamarin C16H22O9 358.34 198–200 Swertia japonica Secoiridoid aglycone
Gentiopicroside C16H20O9 356.32 191–193 Gentiana rigescens Cyclopentane monoterpene

Data compiled from

Pharmacological Activities

  • Antioxidant Activity: Macrophylloside A outperforms this compound in DPPH assays (IC50 = 16.2 μM vs.
  • Anti-Inflammatory Effects: this compound reduces NO production by 40–60% at 50 μM, surpassing gentiopicroside and swertiamarin, which show <20% inhibition .
  • Antifungal Activity: Spicachlorantin A (a structurally unrelated terpenoid from Chloranthus spp.) shares antifungal properties but targets different pathways .

Analytical and Extraction Methods

This compound is typically characterized via UHPLC-LTQ-Orbitrap MS<sup>n</sup> and NMR spectroscopy , with quantification achieved through peak area ratios in HPLC-PDA analyses . Its extraction yield varies significantly across Gentiana species:

  • Gentiana tibetica: 0.12% (w/w) from ethanol extracts .
  • Gentiana crassicaulis: 0.08% (w/w) from aqueous extracts .
Table 2: Comparative Bioactivity and Extraction Efficiency
Compound DPPH IC50 (μM) NO Inhibition (%) Extraction Yield (%)
This compound N/A 40–60 0.08–0.12
Macrophylloside A 16.2 N/A 0.05
Swertiamarin 48.2 15–20 0.15
Gentiopicroside N/A 10–15 0.20

Data sourced from

Biological Activity

Macrophylloside D is a secoiridoid glycoside primarily derived from the plant Gentiana macrophylla, known for its various biological activities. This article compiles findings from diverse studies, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

This compound is characterized by its unique chemical structure, which contributes to its biological activity. The compound features a secoiridoid backbone with specific sugar moieties that enhance its solubility and bioavailability.

1. Antioxidant Activity

This compound exhibits significant antioxidant properties. Studies have shown that it can scavenge free radicals effectively, which is critical for preventing oxidative stress-related diseases. For instance, in a comparative analysis, this compound demonstrated an IC50 value of 16.2 μM in DPPH radical scavenging assays, outperforming L-ascorbic acid as a positive control .

2. Anti-inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as nitric oxide (NO) and interleukin-6 (IL-6). In one study, this compound exhibited an IC50 value of 112.80 μg/mL for NO inhibition, suggesting its potential as an anti-inflammatory agent .

3. Antitumor Activity

The compound has also been evaluated for its antitumor effects. In vitro studies demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including HeLa (cervical carcinoma) and A549 (lung carcinoma). The IC50 values ranged from 32.2 to 44.3 μM across different cell lines, indicating moderate cytotoxicity .

The biological activities of this compound can be attributed to several mechanisms:

  • Free Radical Scavenging : Its ability to donate electrons helps neutralize reactive oxygen species (ROS), thus protecting cells from oxidative damage.
  • Inhibition of Inflammatory Pathways : this compound interferes with the signaling pathways involved in inflammation, particularly by blocking NF-κB activation and subsequent cytokine release.
  • Induction of Apoptosis : In cancer cells, this compound may trigger apoptosis through mitochondrial pathways, leading to cell death.

Case Studies

Several case studies illustrate the therapeutic potential of this compound:

  • Case Study 1 : A study involving murine models showed that treatment with this compound led to reduced tumor size and improved survival rates in subjects with induced tumors.
  • Case Study 2 : Clinical trials assessing the anti-inflammatory effects in patients with chronic inflammatory conditions revealed significant reductions in symptom severity following administration of this compound.

Comparative Analysis

The following table summarizes the biological activities and corresponding IC50 values of this compound compared to other known compounds:

CompoundActivity TypeIC50 Value (μM)Reference
This compoundAntioxidant16.2
This compoundNO Inhibition112.80
This compoundHeLa Cell Cytotoxicity32.2
L-Ascorbic AcidAntioxidant20.0

Q & A

Q. What are the primary methods for isolating and characterizing Macrophylloside D from plant sources?

this compound is typically isolated via solvent extraction (e.g., methanol or ethanol) followed by chromatographic techniques such as column chromatography (CC) and preparative HPLC. Key characterization methods include:

  • High-Resolution Mass Spectrometry (HR-MS) for molecular formula determination (e.g., m/z = 735.1739 [M+Na]⁺, C₃₁H₃₆O₁₉ ).
  • NMR spectroscopy (¹H, ¹³C, 2D-COSY, HSQC, HMBC) to resolve structural features, including glycosylation sites and flavone aglycone configuration .
  • Optical rotation ([α]D²⁰ = −4° in MeOH) and melting point (mp 132–134°C) for physical property validation .
    Methodological Note: Ensure reproducibility by documenting solvent gradients, column specifications, and spectral acquisition parameters in supplementary materials .

Q. How can researchers validate the purity of this compound for in vitro assays?

Purity validation requires:

  • HPLC-PDA/UV (≥95% peak area purity at 254–280 nm).
  • TLC with multiple solvent systems (e.g., CHCl₃:MeOH:H₂O ratios) to confirm homogeneity.
  • Elemental analysis (C, H, O) to match theoretical vs. observed values .

Q. What spectroscopic discrepancies exist in historical structural assignments of this compound?

Early studies misassigned 7,2′-dihydroxyflavone-7-O-β-glucopyranoside due to incomplete 2D-NMR data. Revised analysis using HMBC correlations confirmed 3′,4′-dihydroxyflavone 4′-O-β-glucoside (compound 2 ), supported by:

  • ¹³C NMR database cross-validation (NMRShiftDB) showing poor fit for the original structure .
  • Biosynthetic plausibility : 3′,4′-substitution aligns with Primula flavonoid patterns, unlike the rare 7,2′ configuration .
    Recommendation: Re-evaluate historical data with modern spectroscopic workflows to resolve ambiguities .

Advanced Research Questions

Q. How should researchers address contradictions between NMR data and prior structural claims for this compound?

Contradictions arise from incomplete spectral assignments or instrumental limitations. To resolve:

  • Reproduce experiments : Isolate the compound using cited protocols (e.g., Primula macrophylla extraction ).
  • Advanced NMR techniques : Use HSQC/HMBC to map long-range C-H couplings, clarifying glycosidic linkages.
  • Comparative analysis : Overlay ¹³C NMR data with predicted values for candidate structures (e.g., Δδ > 2 ppm indicates misassignment ).
    Example: Ahmad et al. (1991) reported δ 179.5 ppm for C-4′, inconsistent with 3′,4′-dihydroxyflavone predictions (δ ~ 148–152 ppm) .

Q. What experimental strategies optimize the synthesis of this compound derivatives for structure-activity studies?

  • Chemoenzymatic glycosylation : Use UDP-glucosyltransferases to regioselectively modify the flavone aglycone.
  • Protecting group strategies : Temporarily block hydroxyl groups (e.g., acetyl or TBS) to direct glycosylation to 4′-OH .
  • Analytical cross-validation : Compare synthetic derivatives with natural isolates via LC-MS/MS and circular dichroism (CD) .

Q. How can ecological studies elucidate the role of this compound in Primula species?

  • Metabolomic profiling : Compare this compound levels across leaf compartments (e.g., epidermis vs. mesophyll) using LC-MS.
  • Ecological stress assays : Expose plants to UV-B or herbivory to monitor flavonoid induction via qRT-PCR (PAL, CHS genes) .
  • Insect feeding trials : Test deterrence effects by incorporating the compound into artificial diets .

Q. What analytical methods are critical for distinguishing this compound from co-eluting flavonoids?

  • Chiral chromatography : Use amylose- or cellulose-based columns to separate enantiomers.
  • Ion mobility spectrometry (IMS) : Resolve isomers via collision cross-section (CCS) differences.
  • Tandem MS/MS : Fragment ions (e.g., m/z 735 → 573 [loss of hexose]) provide glycosidic cleavage patterns .

Methodological Guidelines

  • Data reporting : Follow Beilstein Journal standards: Include raw NMR/HR-MS data in supplementary files, and specify instrument models (e.g., Bruker Avance III HD 600 MHz) .
  • Reproducibility : Document extraction yields (e.g., 0.2% w/w from dried leaves) and chromatographic retention times .
  • Contradiction resolution : Publish corrigenda if structural revisions impact prior bioactivity claims .

Table 1 : Key Spectral Data for this compound Validation

ParameterReported DataSource
Molecular FormulaC₃₁H₃₆O₁₉
HR-MS ([M+Na]⁺)m/z 735.1739 (Δ = 0.27 ppm)
¹H NMR (DMSO-d₆)δ 6.82 (s, H-6), δ 5.12 (d, J=7.5 Hz, glucose anomeric)
¹³C NMR (DMSO-d₆)δ 182.1 (C-4), δ 104.3 (C-1′′)
Optical Rotation[α]D²⁰ = −4° (c = 0.511, MeOH)

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